Product packaging for Imidazo[1,2-a]pyrazin-3-amine(Cat. No.:CAS No. 19943-95-4)

Imidazo[1,2-a]pyrazin-3-amine

Cat. No.: B173388
CAS No.: 19943-95-4
M. Wt: 134.14 g/mol
InChI Key: BKDDBTSRIQDISJ-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazin-3-amine (: 19943-95-4) is a bicyclic, nitrogen-rich heterocyclic compound with the molecular formula C6H6N4 and a molecular weight of 134.14 g/mol . It serves as a privileged scaffold in medicinal chemistry and drug discovery due to its wide range of pharmacological activities. This amine is a key synthetic intermediate for accessing more complex derivatives with significant research value. Its main applications lie in the development of novel anticancer and antiviral agents. Research indicates that derivatives of the imidazo[1,2-a]pyrazine core exhibit potent inhibitory effects against various cancer cell lines, including Hep-2, HepG2, MCF-7, and A375, by targeting key biological pathways . Furthermore, this heterocyclic system has garnered attention for its ability to inhibit the main protease of viruses like SARS-CoV-2 with excellent activity, highlighting its potential in antiviral therapeutic development . The compound's value is also demonstrated in its role in the synthesis of fluorescent derivatives for photophysical studies . From a synthetic chemistry perspective, this compound can be efficiently synthesized via modern, atom-economical methods such as isocyanide-based multicomponent reactions (MCRs), including the Groebke–Blackburn–Bienaymé reaction (GBBR), which offer greener alternatives with high overall yields . An efficient iodine-catalyzed one-pot, three-component condensation method has also been reported for its preparation . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle it with appropriate precautions, as it may have hazardous properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N4 B173388 Imidazo[1,2-a]pyrazin-3-amine CAS No. 19943-95-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,2-a]pyrazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-3-9-6-4-8-1-2-10(5)6/h1-4H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDDBTSRIQDISJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19943-95-4
Record name imidazo[1,2-a]pyrazin-3-amine
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Synthetic Methodologies for Imidazo 1,2 a Pyrazin 3 Amine and Its Derivatives

Multicomponent Reactions (MCRs) for Imidazo[1,2-a]pyrazin-3-amine Synthesis

MCRs offer a convergent and efficient pathway to complex molecules like imidazo[1,2-a]pyrazin-3-amines. thieme-connect.comnih.gov They involve the combination of three or more starting materials in a one-pot fashion to form a product that incorporates substantial portions of all the reactants. thieme-connect.com

Groebke–Blackburn–Bienaymé (GBB) Reaction Protocols

Discovered in 1998, the Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful three-component reaction for synthesizing imidazo[1,2-a]-fused heterocycles. beilstein-journals.orgbeilstein-journals.org This reaction typically involves an amidine (such as 2-aminopyrazine), an aldehyde, and an isocyanide. beilstein-journals.orgorganic-chemistry.org The GBB reaction is considered a cornerstone for producing 3-amino-substituted imidazo[1,2-a]pyrazines due to the significant diversity it allows at the 3-position. sharif.edu

The one-pot, three-component condensation is the hallmark of the GBB reaction, providing a straightforward route to imidazo[1,2-a]pyrazin-3-amines. thieme-connect.com In a typical procedure, 2-aminopyrazine (B29847), an aldehyde, and an isocyanide are combined in a single reaction vessel, often in the presence of a catalyst, to yield the desired product. thieme-connect.comorganic-chemistry.org This methodology has been successfully applied to generate extensive libraries of these compounds for various research applications. thieme-connect.com

A notable example is the reaction of 2-aminopyrazine with an aldehyde and an isocyanide, which proceeds via an initial condensation to form an iminium species. This intermediate is then attacked by the isocyanide, followed by an intramolecular cyclization and subsequent rearomatization to furnish the final imidazo[1,2-a]pyrazine (B1224502) ring system. sci-hub.se The reaction conditions can be optimized to achieve high yields, often exceeding 80%. organic-chemistry.org

Table 1: Examples of One-Pot GBB Reactions for this compound Synthesis

2-AminopyrazineAldehydeIsocyanideCatalystSolventYield (%)
2-Aminopyrazine4-ChlorobenzaldehydeCyclohexyl isocyanideMCM-41-SO3HNone (Grinding)90
2-AminopyrazineBenzaldehydetert-Butyl isocyanideIodineEthanol81
2-Aminopyrazine4-Nitrobenzaldehydetert-Butyl isocyanideIodineEthanol86

This table is generated based on data from multiple sources. sharif.edursc.org

Microwave irradiation has emerged as a valuable tool for accelerating the synthesis of imidazo[1,2-a]pyrazines via the GBB reaction. mdpi.comrsc.orgresearchgate.net This technique often leads to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netscispace.com

In a microwave-assisted GBB reaction, the mixture of 2-aminopyrazine, aldehyde, and isocyanide is subjected to microwave energy, which efficiently promotes the necessary bond formations. mdpi.com For instance, the synthesis of certain imidazo[1,2-a]pyridine (B132010) derivatives, structurally similar to the pyrazine (B50134) analogs, saw reaction times drop from hours to minutes with comparable or even better yields under microwave irradiation. mdpi.com This rapid and efficient heating makes microwave-assisted synthesis particularly suitable for high-throughput library generation. researchgate.net Some protocols have been developed that are both solvent-free and catalyst-free, further enhancing the green credentials of this method. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted GBB Reaction

MethodReaction TimeYield (%)Reference
Conventional Heating8 hours82 mdpi.com
Microwave Irradiation30 minutes89 mdpi.com

This table illustrates the typical advantages of microwave-assisted synthesis. mdpi.com

While many GBB reactions employ a catalyst to facilitate the initial imine formation, several protocols have been developed that proceed efficiently without the need for any catalytic additives. researchgate.netscielo.br These catalyst-free conditions are advantageous as they simplify the purification process and reduce the environmental impact of the synthesis. nih.gov

Catalyst-free synthesis of imidazo[1,2-a]pyridines has been achieved by simply grinding the reactants together at room temperature, a technique known as mechanochemistry. researchgate.net This method has been shown to produce excellent to near-quantitative yields in very short reaction times (3-5 minutes). researchgate.net Another approach involves performing the reaction under solvent-free conditions, either with conventional heating or microwave irradiation. researchgate.netscielo.br The absence of a catalyst is particularly noteworthy as it highlights the inherent reactivity of the starting materials under specific conditions. scielo.br

Microwave-Assisted Synthetic Approaches

Ugi-Type Multicomponent Reaction Strategies

The Ugi reaction, a four-component condensation, is another cornerstone of multicomponent chemistry. mdpi.com While the classic Ugi reaction produces α-acylaminoamides, variations of this reaction can be employed to synthesize heterocyclic systems like imidazo[1,2-a]pyrazines. thieme-connect.comsci-hub.se In these Ugi-type reactions, the 2-aminopyrazine acts as the amine component, and its unique structure allows for a post-condensation cyclization to form the fused imidazole (B134444) ring. sci-hub.se

The reaction proceeds through the formation of an α-adduct from the aldehyde, amine, and isocyanide, which then undergoes an intramolecular cyclization. sci-hub.se This strategy has been used to generate a wide array of substituted imidazo[1,2-a]pyrazines and related N-fused aminoimidazoles. researchgate.net The use of Lewis or Brønsted acid catalysis is common in these reactions to enhance the reactivity of the initially formed imine. researchgate.net

Catalysis in this compound Synthesis

Catalysis plays a crucial role in many synthetic routes to imidazo[1,2-a]pyrazin-3-amines, particularly in the context of the GBB reaction. Catalysts are typically employed to activate the aldehyde component, thereby facilitating the formation of the Schiff base intermediate. researchgate.net A wide variety of catalysts have been investigated, ranging from simple Brønsted and Lewis acids to more complex heterogeneous systems.

Commonly used catalysts include:

Brønsted acids: Acetic acid, p-toluenesulfonic acid, and perchloric acid have been shown to be effective. sharif.eduresearchgate.netresearchgate.net

Lewis acids: Scandium(III) triflate, zirconium(IV) chloride, and indium(III) chloride are frequently used to promote the reaction. researchgate.netrsc.orgresearchgate.net

Heterogeneous catalysts: Solid-supported acids like silica (B1680970) sulfuric acid and MCM-41-SO3H offer advantages in terms of easy separation and reusability. sharif.eduresearchgate.net

Iodine: This element has been reported as a mild and cost-effective catalyst for the synthesis of imidazo[1,2-a]pyrazines at room temperature. rsc.orgrsc.orgnih.gov

The choice of catalyst can significantly influence the reaction efficiency, yield, and conditions required. researchgate.net For instance, the use of a heterogeneous catalyst like MCM-41-SO3H under solvent-free grinding conditions has been shown to provide excellent yields in a short amount of time. sharif.edu Similarly, iodine has proven to be an effective catalyst for room-temperature synthesis, offering a green and economical alternative. rsc.orgrsc.org

Lewis Acid Catalysis (e.g., Iodine, Zirconium(IV) Chloride)

Lewis acid catalysis provides an efficient pathway for the synthesis of imidazo[1,2-a]pyrazine derivatives. Notably, iodine has been utilized as a cost-effective and environmentally benign catalyst in one-pot, three-component condensation reactions. rsc.orgrsc.orgrsc.orgnih.govnih.gov This method involves the reaction of 2-aminopyrazine, an aryl aldehyde, and an isocyanide, such as tert-butyl isocyanide, at room temperature to afford imidazo[1,2-a]pyrazine derivatives in good yields. rsc.orgrsc.orgnih.gov The reaction proceeds through the in situ formation of an imine from the 2-aminopyrazine and aldehyde, which is then activated by the iodine catalyst. This facilitates a [4+1] cycloaddition with the isocyanide to form the final product. rsc.org

The use of iodine as a catalyst is advantageous due to its low cost, ready availability, and mild reaction conditions. rsc.orgnih.gov This approach has been successfully applied to synthesize a library of imidazo[1,2-a]pyrazine derivatives with various substitutions. rsc.orgnih.gov

Zirconium(IV) chloride has also been identified as an effective Lewis acid catalyst for the Groebke–Blackburn–Bienaymé (GBB) reaction to produce 3-aminoimidazo[1,2-a]pyridines, a related class of compounds. researchgate.net While not explicitly detailed for this compound in the provided context, its effectiveness in the analogous pyridine (B92270) system suggests its potential applicability. Zinc chloride is another inexpensive Lewis acid catalyst that has been used for the three-component synthesis of imidazo[1,2-a]pyridines, offering a simple work-up procedure. csir.co.za

Heterogeneous Catalysis (e.g., β-Cyclodextrin–SO3H, Montmorillonite K10 Clay, Multi-walled Carbon Nanotubes Sulfuric Acid)

Heterogeneous catalysts offer advantages in terms of reusability and ease of separation from the reaction mixture, contributing to more sustainable synthetic processes.

Montmorillonite K10 clay has been effectively used as a solid acid catalyst for the synthesis of various heterocyclic compounds, including pyridines and pyrazoles. rsc.orgscirp.org In the context of imidazo-fused heterocycles, Montmorillonite K10 has been employed as a catalyst for the synthesis of imidazo[1,2-a]pyridines via a three-component coupling reaction, particularly in cases where the aldehyde substrate might coordinate with other Lewis acid catalysts. csir.co.za It has also been used in solvent-free microwave-assisted syntheses of related fused imidazole systems. researchgate.net

Multi-walled Carbon Nanotubes (MWCNTs) functionalized with sulfuric acid (MWCNT-SO3H) represent another type of solid acid catalyst. The functionalization process involves treating MWCNTs with a mixture of concentrated sulfuric acid and nitric acid to introduce acidic functional groups onto their surface. mdpi.comscispace.commetu.edu.trresearchgate.netnih.gov While the direct application of MWCNT-SO3H to the synthesis of this compound is not explicitly detailed in the provided results, their use as a solid acid support is a known strategy in organic synthesis. researchgate.net

β-Cyclodextrin–SO3H is another example of a solid acid catalyst. While its specific application to imidazo[1,2-a]pyrazine synthesis is not detailed, the principle of using sulfonated cyclodextrins as catalysts is established in organic synthesis.

Copper-Catalyzed Cycloaddition Reactions (e.g., CuAAC, CuI)

Copper catalysts are pivotal in the synthesis of imidazo[1,2-a]pyrazine and related heterocyclic systems, particularly through cycloaddition reactions.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a cornerstone of "click chemistry," is a highly efficient method for forming 1,2,3-triazole rings. mdpi.com This reaction has been employed to link imidazo[1,2-a]pyrazine moieties to other molecular fragments, creating novel hybrid molecules. bohrium.combohrium.com

Copper(I) iodide (CuI) is a versatile catalyst used in various synthetic transformations leading to imidazopyrazine derivatives. It has been used to catalyze the intramolecular cyclization of N-propargylimidazole oxime derivatives to yield imidazopyrazine N-oxides. thieme-connect.comresearchgate.net This reaction is specific to copper catalysts, as other transition metals did not yield the desired cyclized products. researchgate.net CuI has also been utilized in the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and ketones through an aerobic oxidative process. organic-chemistry.org Furthermore, CuI, in combination with a co-catalyst like NaHSO₄·SiO₂, has been shown to effectively catalyze the three-component domino reaction of aldehydes, 2-aminopyridines, and terminal alkynes to produce imidazo[1,2-a]pyridines. nih.gov

Other Catalytic Systems (e.g., Flavin, Palladium)

While less detailed in the provided search results for the specific target compound, other catalytic systems are known to be effective for the synthesis of related imidazo-fused heterocycles.

Palladium catalysts , such as Pd(OAc)₂, have been used in ligand-free, three-component reactions for the synthesis of 2,3-diarylimidazo[1,2-a]pyridines under microwave irradiation. organic-chemistry.org

Information regarding flavin-catalyzed synthesis of this compound was not prominently featured in the search results.

Alternative Synthetic Pathways and Strategies

Beyond the catalytic methods mentioned above, other synthetic routes are crucial for accessing the imidazo[1,2-a]pyrazine core.

Condensation Reactions Involving 2-Aminopyrazines

A classical and widely used method for the synthesis of the imidazo[1,2-a]pyrazine scaffold is the condensation reaction between a 2-aminopyrazine and an α-halocarbonyl compound. nih.govucl.ac.uk This reaction, a variation of the Tschitschibabin reaction, forms the fused imidazole ring. bio-conferences.orgresearchgate.netthieme-connect.de The reaction mechanism involves the initial nucleophilic attack of the endocyclic nitrogen of the 2-aminopyrazine onto the α-carbon of the halo-carbonyl compound, followed by intramolecular cyclization and dehydration. ucl.ac.uk

The regioselectivity of this reaction can be influenced by substituents on the pyrazine ring. For instance, introducing an electron-withdrawing group, such as a chlorine atom, at the 3-position of the 2-aminopyrazine can direct the initial alkylation to the desired N1 nitrogen. ucl.ac.uk

Another important variation is the three-component condensation of 2-aminopyrazine, an aldehyde, and an isocyanide. rsc.orgrsc.orgnih.gov This multicomponent reaction, often catalyzed by a Lewis or Brønsted acid, provides a convergent and diversity-oriented approach to substituted 3-aminoimidazo[1,2-a]pyrazines. rsc.orgrsc.orgresearchgate.netresearchgate.net

Intramolecular Cyclization Approaches

Intramolecular cyclization is a key step in many synthetic routes to imidazo[1,2-a]pyrazines. As previously mentioned, copper-catalyzed intramolecular cyclization of appropriately substituted imidazole precursors is an effective strategy. thieme-connect.comresearchgate.net

Another approach involves the intramolecular C-H functionalization of N-aryl enamines, which has been demonstrated for the synthesis of imidazo[1,2-a]pyridines using iodine as an oxidant in the presence of copper iodide. organic-chemistry.org This type of strategy, which forms a C-N bond through intramolecular cyclization, is a powerful tool in modern heterocyclic synthesis.

Post-Synthetic Transformations and Functionalization Strategies

The imidazo[1,2-a]pyrazine scaffold, once assembled, serves as a versatile platform for further chemical modification. Post-synthetic transformations are crucial for generating molecular diversity and for the late-stage functionalization of complex molecules, which can expand the chemical space for developing new bioactive compounds. wiley.com Strategies often target the C3-amino group or various positions on the heterocyclic core, leveraging the inherent reactivity of the system.

A common strategy involves the derivatization of the 3-amino group. For instance, the primary amine can undergo reactions such as acylation, sulfonylation, or participate in Mannich reactions to introduce a variety of substituents. researchgate.net In one study, the C3-amino group of imidazo[1,2-a]pyrimidine (B1208166) derivatives was reacted with different substituted aromatic amines in the presence of formaldehyde (B43269) to form Mannich bases. researchgate.net Another approach involves the deprotection of a tert-butyl group, initially installed during a multicomponent reaction, to yield the free 3-amino-imidazo[1,2-a]pyrazine, which can then be further functionalized. researchgate.net

Functionalization can also occur directly on the imidazo[1,2-a]pyrazine ring system. Electrochemical methods have been developed for the regioselective C-H cyanation of imidazo[1,2-a]pyridines, providing C3-cyanated products using trimethylsilyl (B98337) cyanide (TMSCN). researchgate.net Such methods are often compatible with a broad range of functional groups and offer a green alternative to traditional chemical oxidation. researchgate.net Additionally, radical reactions, facilitated by transition metal catalysis, metal-free oxidation, or photocatalysis, represent an efficient strategy for the direct functionalization of the related imidazo[1,2-a]pyridine scaffold. rsc.org These reactions can introduce aryl, alkyl, and other functional groups at various positions. Azide-functionalized imidazo[1,2-a]pyridines, synthesized via Groebke–Blackburn–Bienaymé (GBB) reactions, serve as useful intermediates for post-transformations, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), to connect the core to other molecular fragments. mdpi.commdpi.com

The following table summarizes selected post-synthetic functionalization strategies applicable to the imidazo[1,2-a]pyrazine core.

Transformation Type Reagents/Conditions Position(s) Functionalized Outcome Reference
Mannich ReactionFormaldehyde, Aromatic AminesC3-AmineFormation of C3-aminomethyl derivatives researchgate.net
DeprotectionTrifluoroacetic Acid (TFA)C3-AmineUnveiling of the primary amine from a tert-butyl precursor researchgate.net
C-H CyanationElectrochemical oxidation, TMSCN, KH₂PO₄/K₂HPO₄ bufferC3Introduction of a nitrile group researchgate.net
Azide-Alkyne CycloadditionAzide-functionalized core, Alkyne, Copper catalystAzide-bearing substituentLigation to other molecules via a triazole link mdpi.comucl.ac.uk
[3+2] AnnulationElectrochemical oxidation, AlkynesC3, C5Formation of polycyclic heteroaromatics wiley.comresearchgate.net

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms for the formation of the imidazo[1,2-a]pyrazine ring system is fundamental for optimizing reaction conditions and expanding substrate scope. The most prominent and versatile route to 3-amino-substituted imidazo[1,2-a]pyrazines is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction. sci-hub.sebeilstein-journals.org This reaction involves the condensation of a 2-amino-pyrazine, an aldehyde, and an isocyanide. sci-hub.se Mechanistic studies have delineated a sequence of steps involving iminium ion formation, nucleophilic addition, and intramolecular cyclization. sci-hub.sersc.orgrsc.org

Iminium Ion Formation Pathways

The initial and critical step in the GBB three-component reaction is the formation of an iminium ion. sci-hub.se This process begins with the condensation of a 2-amino-pyrazine with an aldehyde. rsc.orgrsc.org The reaction is typically catalyzed by a Brønsted or Lewis acid, which activates the aldehyde carbonyl group toward nucleophilic attack by the exocyclic amino group of the 2-amino-pyrazine. mdpi.comrsc.org

Nucleophilic Addition and Cycloaddition Mechanisms

Following the formation of the iminium ion, the reaction proceeds via nucleophilic attack of the isocyanide carbon on the electrophilic carbon of the iminium ion. sci-hub.se This step generates a nitrilium ion intermediate (Intermediate B in Scheme 2). sci-hub.se

The key ring-forming step is an intramolecular cyclization. The endocyclic nitrogen atom of the pyrazine ring, which is positioned favorably, acts as an intramolecular nucleophile. sci-hub.se It attacks the electrophilic carbon of the nitrilium ion in a 5-endo-dig cyclization process. sci-hub.se This cycloaddition leads to a five-membered ring fused to the pyrazine core, forming an intermediate (Intermediate C in Scheme 2). rsc.orgrsc.org This intramolecular cyclization is generally faster than a competing attack by an external nucleophile, such as the carboxylate anion in a traditional Ugi four-component reaction. sci-hub.se

The final step is the rearomatization of this cyclized intermediate to form the stable this compound product. sci-hub.se This is achieved through a deprotonation and a subsequent 1,3-proton shift. sci-hub.se Some variations of this mechanism describe the process as a [4+1] cycloaddition between the in-situ generated imine and the isocyanide. rsc.orgrsc.orgrsc.org

A plausible mechanism for the formation of this compound via the GBB reaction is outlined below.

Scheme 2: Plausible Mechanism for the GBB Three-Component Reaction A diagram showing the reaction mechanism for GBB, starting with 2-aminopyrazine, an aldehyde, and an isocyanide, proceeding through an iminium ion (A), a nitrilium ion (B), and a cyclized intermediate (C) to form the final this compound product.

A plausible reaction mechanism for the formation of this compound derivatives. The process starts with the condensation of 2-aminopyrazine and an aldehyde to form an iminium ion A. Nucleophilic addition of an isocyanide yields intermediate B, which undergoes intramolecular [4+1] cycloaddition to form intermediate C. Subsequent rearomatization gives the final product. sci-hub.sersc.orgrsc.org

Oxidative C-N and C-C Bond Formation Processes

While multicomponent reactions are dominant, other synthetic strategies involving oxidative bond formation have been developed for related imidazo-fused heterocycles, which are mechanistically relevant. These methods often involve the formation of both a C-N and a C-C bond in a single pot, frequently under oxidative conditions.

For example, the synthesis of imidazo[1,2-a]pyridines has been achieved through a carbon tetrabromide (CBr₄) mediated oxidative C-N bond formation. nih.govresearchgate.net In this metal-free process, a 2-aminopyridine (B139424) reacts with a β-keto ester or 1,3-dione. The proposed mechanism involves the enol form of the dicarbonyl compound reacting with CBr₄ to generate an α-brominated intermediate. researchgate.net This is followed by nucleophilic substitution by the aminopyridine and subsequent intramolecular cyclization and dehydration to form the fused imidazole ring. researchgate.net

Copper-catalyzed aerobic oxidative coupling reactions also provide a pathway to these scaffolds. organic-chemistry.orgnih.gov A copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with pyridines has been reported. organic-chemistry.org Another method involves the copper-catalyzed reaction of ketones with diamines to form pyrazines, where mechanistic studies suggest the involvement of radical species and a Cu(II) reactive species. nih.gov Similarly, iodine can be used to catalyze the oxidative C-N bond-forming process for the synthesis of imidazo[1,2-a]pyridines. acs.orgorganic-chemistry.org These oxidative methods highlight alternative mechanistic pathways that rely on generating reactive intermediates through oxidation rather than pre-functionalized starting materials. wiley.com

Structural Diversification and Derivatization of Imidazo 1,2 a Pyrazin 3 Amine

Strategies for Regioselective Substitution and Modification

The inherent reactivity of the imidazo[1,2-a]pyrazine (B1224502) ring system governs the strategies for its regioselective functionalization. The five-membered imidazole (B134444) ring is generally more susceptible to electrophilic attack than the pyrazine (B50134) ring. echemi.com

Electrophilic aromatic substitution, such as bromination, preferentially occurs at the C-3 position of the imidazo[1,2-a]pyrazine core. echemi.comresearchgate.net This regioselectivity is attributed to the stability of the intermediate formed upon electrophilic attack at C-3, which maintains the aromaticity of the six-membered pyrazine ring. echemi.com When the C-3 position is occupied, substitution may occur at the C-5 position. ucl.ac.uk

Halogenation, particularly bromination using reagents like N-bromosuccinimide (NBS), is a key strategy to introduce a handle for further diversification. tsijournals.com The resulting halo-derivatives, especially at the 8-position, can undergo nucleophilic substitution reactions. tsijournals.com

Halogen-metal exchange reactions provide another avenue for regioselective functionalization. For instance, treatment of a di-bromo substituted imidazo[1,2-a]pyrazine with an organolithium reagent like n-butyllithium can selectively replace one bromine atom, allowing for the introduction of various electrophiles. ucl.ac.uk The regioselectivity of this exchange can be influenced by the presence of other substituents on the ring system. ucl.ac.uk

Introduction of Diverse Chemical Functionalities

Amine and Amide Substitutions

The primary amine group at the C-3 position of imidazo[1,2-a]pyrazin-3-amine is a versatile point for derivatization. It can be readily acylated to form a wide range of amide derivatives. These substitutions are crucial for exploring structure-activity relationships (SAR) in drug discovery programs. rsc.org For example, the synthesis of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides has been explored for developing novel anti-tuberculosis agents. rsc.org

Furthermore, the introduction of amine functionalities at other positions of the imidazo[1,2-a]pyrazine core, such as the C-8 position, has been achieved through nucleophilic substitution of a leaving group, like a halogen. tsijournals.comnih.gov This allows for the synthesis of di-amino substituted derivatives, expanding the chemical space for biological screening. The synthesis of 8-amino-2-substituted-6-methyl-imidazo[1,2-a]pyrazine derivatives has been accomplished by heating the corresponding 8-bromo precursor with various cyclic and acyclic secondary amines. tsijournals.com

The Ugi multi-component reaction has also been employed to synthesize libraries of 3-amino-imidazo[1,2-a]pyridine derivatives, showcasing a rapid and efficient method for diversification. rsc.org

Halogenation and Halogen-Metal Exchange Reactions

Halogenation is a fundamental strategy for activating the imidazo[1,2-a]pyrazine core for subsequent functionalization. Bromination of the imidazo[1,2-a]pyrazine ring system can yield mono-, di-, or tri-bromo derivatives depending on the reaction conditions. researchgate.netucl.ac.uk For instance, imidazo[1,2-a]pyrazine can be brominated to give the 3-bromo or 3,5-dibromo derivative. researchgate.net The use of N-bromosuccinimide (NBS) is a common method for achieving regioselective bromination. tsijournals.com

Once installed, these halogen atoms, particularly bromine, serve as versatile handles for a variety of cross-coupling and substitution reactions. Halogen-metal exchange reactions, typically using organolithium reagents, are employed to generate organometallic intermediates that can be quenched with a wide range of electrophiles. ucl.ac.ukacs.org For example, the halogen-metal exchange of 3,6-dibromo imidazo[1,2-a]pyrazine derivatives with n-BuLi occurs selectively at the 3-position. ucl.ac.uk This regioselectivity allows for the controlled, stepwise introduction of different substituents.

The following table summarizes some halogenation and subsequent reactions on the imidazo[1,2-a]pyrazine scaffold:

Starting MaterialReagent(s)ProductReference(s)
Imidazo[1,2-a]pyrazineBr₂3-Bromo- or 3,5-dibromoimidazo[1,2-a]pyrazine researchgate.net
2-Amino-5-methyl-pyrazineNBS, EtOH2-Amino-3-bromo-5-methyl pyrazine tsijournals.com
3,6-Dibromo imidazo[1,2-a]pyrazinen-BuLi3-Lithio-6-bromo-imidazo[1,2-a]pyrazine ucl.ac.uk
8-Bromo-imidazo[1,2-a]pyrazineNH₃ (aq)Imidazo[1,2-a]pyrazin-8-amine (B40915)

Incorporation of Aryl and Heteroaryl Moieties

The introduction of aryl and heteroaryl groups onto the imidazo[1,2-a]pyrazine scaffold is a common strategy to modulate the biological activity of the resulting compounds. ucl.ac.uknih.govnih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are extensively used for this purpose.

For instance, 3-aryl substituted 8-chloroimidazo[1,2-a]pyrazines have been synthesized and subsequently functionalized. nih.gov The Suzuki coupling reaction of a bromo-substituted imidazo[1,2-a]pyrazine with an arylboronic acid is a powerful method for creating C-C bonds and introducing aryl moieties. nih.gov This approach has been used to synthesize a variety of 2,3,6,8-tetrasubstituted imidazo[1,2-a]pyrazines. tsijournals.com

Similarly, the Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the introduction of aryl and heteroaryl amines at various positions of the imidazo[1,2-a]pyrazine core. These reactions offer a high degree of control and functional group tolerance, making them invaluable tools for library synthesis.

A plausible reaction for aryl group incorporation is shown below:

Scheme 1: Suzuki coupling for the synthesis of aryl-substituted imidazo[1,2-a]pyrazines.

Carboxylic Acid and Ester Derivative Synthesis

Carboxylic acid and ester functionalities can be introduced onto the imidazo[1,2-a]pyrazine scaffold through various synthetic routes. One common approach involves the reaction of a 2-aminopyrazine (B29847) with an α-ketoester, such as ethyl 2-chloroacetoacetate, to form an imidazo[1,2-a]pyrazine-3-carboxylic acid ester. researchgate.net This ester can then be hydrolyzed to the corresponding carboxylic acid. researchgate.net

Alternatively, a Curtius rearrangement of an acyl azide (B81097), which can be prepared from a carboxylic acid, can be used to introduce an amine group, which can then be further functionalized. For example, 8-carbethoxy-imidazo[1,2-a]pyrazine can be hydrolyzed to the carboxylic acid and then converted to the amine.

These carboxylic acid and ester derivatives serve as important intermediates for the synthesis of more complex molecules, including amides and other functional groups.

Synthesis of Fused Ring Systems and Analogues

The imidazo[1,2-a]pyrazine core can be further modified by the synthesis of fused ring systems and isosteric analogues. The goal of these modifications is often to improve pharmacokinetic properties or to explore new regions of chemical space. nih.gov

One example is the synthesis of pyrazolo[1,5-c]pyrimidine, an isostere of the imidazo[1,2-a]pyrazine scaffold. nih.gov This was achieved through a multi-step sequence involving condensation, oxime formation, and an iron-mediated ring closure. nih.gov

The synthesis of imidazo[1,2-a]pyrazine nucleoside analogues has also been described, demonstrating the versatility of this heterocyclic system in creating complex, biologically relevant molecules. tandfonline.com These synthetic efforts highlight the adaptability of the imidazo[1,2-a]pyrazine core and its potential for the development of new therapeutic agents.

Benzo[d]imidazo[1,2-a]pyrazin-1-amine Derivatives

The fusion of a benzene (B151609) ring to the imidazo[1,2-a]pyrazine core gives rise to benzo[d]imidazo[1,2-a]pyrazine derivatives, a class of compounds with unique chemical properties. A modular approach has been developed for creating polycyclic N-fused heteroaromatics, including benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures. This method involves the acid-catalyzed reaction of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with various o-phenylenediamines, proceeding through a double cyclodehydration and aromatization cascade. nih.gov This strategy demonstrates considerable tolerance for a wide range of functional groups. nih.gov

Another synthetic route involves the multi-step synthesis of benzimidazole-imidazo[1,2-a]pyrazine conjugates via a Suzuki-Miyaura cross-coupling reaction. researchgate.net The process begins with the nitration of dibromobenzene, followed by reaction with an amine (like cyclohexylamine), reduction, and subsequent cyclization steps to yield the final conjugate. researchgate.net Furthermore, research into benzo organic-chemistry.orgbio-conferences.orgimidazo[1,2-a]pyrimidine (B1208166) derivatives, which are structurally related, has been advanced through thiamine (B1217682) hydrochloride (Vitamin B1) catalyzed reactions involving 2-aminobenzimidazole, aldehydes, and β-dicarbonyl compounds in water. rsc.org

Table 1: Synthesis of Benzo-fused Imidazo[1,2-a]pyrazine Derivatives
Starting MaterialsReaction TypeProduct TypeRef.
1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes, o-phenylenediaminesAcid-catalyzed cascadeBenzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids nih.gov
Dibromobenzene, CyclohexylamineMulti-step synthesis including Suzuki-Miyaura couplingBenzimidazole-imidazo[1,2-a]pyrazine conjugates researchgate.net
2-Aminobenzimidazole, Aldehydes, β-Dicarbonyl compoundsThiamine hydrochloride catalysisBenzo organic-chemistry.orgbio-conferences.orgimidazo[1,2-a]pyrimidines rsc.org

Imidazo[1,2-a]pyrimidine Derivatives

The imidazo[1,2-a]pyrimidine scaffold is a significant bioisostere of natural purines. beilstein-journals.org A primary and well-established method for its synthesis is the Chichibabin reaction, which involves the condensation of 2-aminopyrimidine (B69317) with α-haloketones. beilstein-journals.org This approach has been adapted and modernized; for instance, a convenient and effective synthesis of 2-arylimidazo[1,2-a]pyrimidine derivatives has been developed using microwave irradiation with Al2O3 as a catalyst under solvent-free conditions. mdpi.com

Multicomponent reactions (MCRs) also provide an efficient pathway to this scaffold. The Groebke–Blackburn–Bienaymé reaction, an acid-catalyzed three-component reaction of a 2-aminoazine (like 2-aminopyrimidine), an aldehyde, and an isocyanide, yields a diverse array of 3-amino-substituted imidazo[1,2-a]pyrimidines. researchgate.net Further derivatization can be achieved starting from the core structure. For example, 2-phenylimidazo[1,2-a]pyrimidine (B97590) can be synthesized and then subjected to nitrosation, followed by reduction to yield 2-phenylimidazo[1,2-a]pyrimidin-3-amine. nih.gov This amine can then be reacted with substituted aldehydes to form a new series of Schiff base derivatives. nih.gov

Table 2: Synthesis of Imidazo[1,2-a]pyrimidine Derivatives
Starting MaterialsReaction TypeProduct TypeRef.
2-Aminopyrimidine, α-BromoketonesMicrowave-assisted, Al2O3 catalyzed condensation2-Arylimidazo[1,2-a]pyrimidines mdpi.com
2-Aminopyrimidine, Aldehyde, IsonitrileGroebke–Blackburn–Bienaymé multicomponent reaction3-Amino-substituted imidazo[1,2-a]pyrimidines researchgate.net
2-Phenylimidazo[1,2-a]pyrimidin-3-amine, Substituted aldehydesSchiff base formationImidazo[1,2-a]pyrimidine Schiff base derivatives nih.gov
2-Aminopyrimidines, Methyl aryl ketones, HalogensCondensationDerivatives of imidazo[1,2-a]pyrimidine osi.lv

Imidazo[1,2-a]pyridine (B132010) Analogues and Their Synthesis

Imidazo[1,2-a]pyridine analogues represent a widely studied class of compounds, with numerous synthetic methodologies developed for their construction. The classical approach involves the condensation of 2-aminopyridines with α-halocarbonyl compounds, a method that has been refined using various eco-friendly techniques and catalyst-free conditions. bio-conferences.orgacs.orgscielo.br

Three-component reactions are particularly powerful for generating molecular diversity. The combination of 2-aminopyridine (B139424), an aldehyde, and a terminal alkyne, often catalyzed by copper, is a well-established method. bio-conferences.org Similarly, the Groebke–Blackburn–Bienaymé reaction, using 2-aminopyridines, aldehydes, and isocyanides, provides efficient access to 3-aminoimidazo[1,2-a]pyridines. researchgate.net

Modern synthetic chemistry has introduced a variety of catalytic systems to facilitate the synthesis of these analogues. Copper-catalyzed aerobic oxidative reactions of 2-aminopyridines with ketones or nitroolefins have proven effective. organic-chemistry.org Iron-catalyzed denitration reactions of aminopyridines with 2-methyl-nitroolefins have also been developed. organic-chemistry.org Furthermore, electrochemistry offers a green alternative, with methods using catalytic hydriodic acid as a redox mediator to initiate the C–N bond formation and cyclization between ketones and 2-aminopyridines. rsc.org

Table 3: Synthetic Approaches to Imidazo[1,2-a]pyridine Analogues
Starting MaterialsReaction TypeCatalyst/ConditionsProductRef.
2-Aminopyridines, α-HaloketonesCondensationCatalyst- and solvent-freeImidazo[1,2-a]pyridines bio-conferences.orgscielo.br
2-Aminopyridine, Aldehyde, Terminal AlkyneThree-component couplingCopper catalystImidazo[1,2-a]pyridine derivatives bio-conferences.org
2-Aminopyridines, AcetophenonesAerobic oxidative synthesisCuIImidazo[1,2-a]pyridines organic-chemistry.org
2-Aminopyridines, KetonesElectrochemical cyclizationHydriodic acid (catalytic)Imidazo[1,2-a]pyridines rsc.org
2-Aminopyridines, NitroolefinsCascade reactionFeCl33-Unsubstituted imidazo[1,2-a]pyridines bio-conferences.org

Other Annulated Heterocyclic Systems

The versatility of the core amine starting materials allows for the synthesis of various other annulated (fused) heterocyclic systems beyond pyridines and pyrimidines. A prominent example is the imidazo[2,1-b]thiazole (B1210989) scaffold. These derivatives are commonly synthesized through the reaction of 2-aminothiazoles with α-haloketones. asianpubs.orgresearchgate.net A multicomponent approach, specifically a copper-catalyzed A3-coupling of benzaldehydes, 2-aminothiazoles, and alkynes, also provides a straightforward route to functionalized imidazo[2,1-b]thiazoles. acs.org Synthesis of these compounds can also be achieved using an ultrasound-assisted C-H functionalization of ketones with a KI/tert-butyl hydroperoxide catalytic system in water. organic-chemistry.org

The synthetic toolbox can be expanded to create even more complex fused systems. For instance, a copper-catalyzed intramolecular oxidative C–H amidation of N-pyridylenaminones has been extended to the synthesis of benzo[d]imidazo[2,1-b]thiazoles. beilstein-journals.org Additionally, aqueous synthesis methods have been shown to produce imidazo[2,1-a]isoquinolines without the need for an added catalyst. organic-chemistry.org These examples highlight the adaptability of the fundamental cyclization strategies to a range of heterocyclic amines, leading to a broad spectrum of annulated products.

Table 4: Synthesis of Other Annulated Heterocyclic Systems
Starting Material CoreReagentsReaction TypeProduct ScaffoldRef.
2-Aminothiazoleα-HaloketonesCondensationImidazo[2,1-b]thiazole asianpubs.orgresearchgate.net
2-AminothiazoleBenzaldehydes, AlkynesCopper-catalyzed A3-couplingImidazo[2,1-b]thiazole acs.org
2-AminobenzothiazoleDimedone, ArylglyoxalCatalyst-free condensationBenzo[d]imidazo[2,1-b]thiazole rsc.org
2-Amino-isoquinolineα-HaloketonesAqueous synthesis (catalyst-free)Imidazo[2,1-a]isoquinoline organic-chemistry.org

Structure Activity Relationship Sar Studies of Imidazo 1,2 a Pyrazin 3 Amine Derivatives

Impact of Substituent Position and Chemical Nature on Biological Activity

The biological profile of imidazo[1,2-a]pyrazine (B1224502) derivatives is highly dependent on the nature and position of substituents on the fused ring system. Strategic modifications at the C2, C3, and C8 positions have been shown to be particularly influential in tuning the activity of these compounds against a range of biological targets, including kinases, microbes, and cancer cells.

Effects of Substituents at C2, C3, C8, and Other Positions

Systematic exploration of substitutions around the imidazo[1,2-a]pyrazine core has elucidated the specific roles each position plays in target interaction.

C2 Position: The C2 position is a key site for modification, often accommodating aryl or aliphatic groups that can significantly impact biological activity.

Anticancer Activity: The introduction of aromatic groups, such as a phenyl or a 4-aminophenyl group at the C2 position, has been shown to improve cytotoxic activity against cancer cell lines . In one study, a compound bearing a 2,4-difluorophenyl substitution at C-2 demonstrated significant and selective cytotoxicity against cancer cells researchgate.net.

Antileishmanial Activity: For antileishmanial agents targeting Leishmania casein kinase 1 (L-CK1.2), a 4-fluorophenyl moiety at the C2 position was found to fit well into a hydrophobic pocket of the enzyme's ATP-binding site rsc.org. The absence of this C2 substituent led to a significant reduction in both enzyme inhibition and antileishmanial activity rsc.org.

Antioxidant Activity: Both aromatic and aliphatic substituents on the C2 position have been found to confer good antioxidant activity tsijournals.com.

C3 Position: The C3 position, adjacent to the essential 3-amine group, is critical for modulating activity and selectivity.

Antioxidant and Anticancer Activity: The presence of a bromine atom at the C3 position has been shown to enhance antioxidant properties tsijournals.comtsijournals.com. For anticancer applications, para-substitution on a C2-phenyl ring combined with a cyclohexylamino group at the C3 position resulted in adenosine (B11128) A1 receptor affinity in the low micromolar range researchgate.net.

Kinase Inhibition: In the context of kinase inhibition, a 4-pyridyl group at C3 proved to be a crucial pharmacophoric element, forming a key hydrogen bond with a leucine (B10760876) residue in the ATP-binding site of L-CK1.2 rsc.org. The position of the nitrogen within this pyridine (B92270) ring was also found to be essential; a meta-pyridyl group at this position rendered the compound inactive rsc.org. Furthermore, introducing ortho substituents on C3-aryl groups, such as a 2-chlorophenyl group, can enhance kinase selectivity by occupying a nearby hydrophobic pocket vulcanchem.com.

C8 Position: Substitutions on the pyrazine (B50134) ring, particularly at the C8 position, are vital for the biological activity of these compounds.

Antioxidant Activity: An amino group at the C8 position is considered essential for good antioxidant properties tsijournals.comtsijournals.com. Among various amino substitutions, diethanolamine (B148213) was found to be highly effective, followed by morpholine (B109124) tsijournals.com.

Kinase Inhibition: The C8-amino group is a critical feature for the inhibition of certain kinases, such as Aurora-A, and its removal abolishes activity vulcanchem.com. While essential, methylation of this amine group was found to decrease Aurora-A inhibition, suggesting a trade-off between potency and metabolic stability vulcanchem.com. However, in other contexts, such as L-CK1.2 inhibition, substituting the dimethylamine (B145610) at the C8 position with hydrogen, chlorine, or a thioether group maintained or even improved inhibitory activity, indicating it was not essential for that specific target rsc.org.

The following table summarizes the impact of various substituents at different positions on the biological activity of imidazo[1,2-a]pyrazin-3-amine derivatives.

PositionSubstituentEffect on Biological ActivityTarget/AssayCitation
C2 Phenyl / 4-AminophenylImproved cytotoxicityAnticancer
4-FluorophenylFits into hydrophobic pocket, enhancing activityAntileishmanial (L-CK1.2) rsc.org
Aromatic / Aliphatic groupsGood antioxidant activityAntioxidant tsijournals.com
2,4-DifluorophenylSignificant selective cytotoxicityAnticancer researchgate.net
C3 Bromo groupEnhanced activityAntioxidant tsijournals.comtsijournals.com
4-Pyridyl groupCrucial for H-bonding with targetAntileishmanial (L-CK1.2) rsc.org
2-ChlorophenylEnhanced kinase selectivityKinase Inhibition vulcanchem.com
CyclohexylaminoResulted in adenosine A1 receptor affinityKinase Inhibition researchgate.net
C8 Amino groupNecessary for good activityAntioxidant tsijournals.comtsijournals.com
C8-NH moietyEssential for activityAurora-A Kinase Inhibition vulcanchem.com
Chlorine / Hydrogen / ThioetherMaintained or improved activityAntileishmanial (L-CK1.2) rsc.org

Influence of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of the substituents play a significant role in the biological activity of imidazo[1,2-a]pyrazine derivatives.

Electron-Donating Groups (EDGs): The introduction of electron-donating groups often leads to enhanced biological activity.

Anticancer Activity: Amine substituents, which are electron-donating, at the C2 and C3 positions can enhance anticancer activity by promoting electrostatic interactions . Specifically, a tertiary butylamine (B146782) group at the C3 position, which has a strong electron-donating nature, was associated with good IC50 values against several cancer cell lines rsc.org. Similarly, an amine substitution at the ortho position of an aryl ring at C2 resulted in significant inhibition rsc.org.

Antioxidant Activity: The introduction of electron-donating groups on the imidazo[1,2-a]pyridine (B132010) scaffold (a related core structure) was found to increase radical-scavenging activity researchgate.net.

Electron-Withdrawing Groups (EWGs): The effect of electron-withdrawing groups can be more complex and context-dependent.

Anticancer Activity: Nitro groups, which are strongly electron-withdrawing, have been observed to reduce anticancer activity. This is sometimes attributed to steric hindrance between the nitro group and the imidazo[1,2-a]pyrazine ring, particularly when placed at the meta position of a C2-phenyl ring rsc.org. However, a compound with a 2,4-difluorophenyl substitution (where fluorine is an EWG) at C-2 showed potent and selective anticancer activity researchgate.net.

Antimicrobial Activity: In some cases, electron-withdrawing groups like nitro groups can enhance antimicrobial activity, although this may come at the cost of reduced solubility .

Group TypeSubstituent ExamplePosition(s)Effect on Biological ActivityCitation
EDG AmineC2, C3Enhanced anticancer activity rsc.org
Tertiary butylamineC3Good anticancer activity rsc.org
General EDGsImidazo[1,2-a]pyridine coreIncreased radical scavenging researchgate.net
EWG NitroC2 (meta-phenyl)Reduced anticancer activity (steric hindrance) rsc.org
NitroGeneralEnhanced antimicrobial activity
2,4-DifluorophenylC2Potent and selective anticancer activity researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies and Limitations

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For imidazo[1,2-a]pyrazine derivatives, QSAR models have been developed to predict their cytotoxic effects against various cancer cell lines and their inhibitory potential against specific enzymes ijirset.comresearchgate.net.

One study focused on developing a 3D-QSAR model for 49 selective imidazo[1,2-a]pyrazine inhibitors of phosphoinositide 3-kinase alpha (PI3Kα) nih.gov. The process involved docking analysis to understand the binding modes, followed by the generation of a 3D-QSAR model that successfully predicted the activity of the inhibitors nih.gov. The contour maps generated from the model provided insights that were then used to design new, potentially more potent compounds nih.gov.

Another QSAR investigation aimed to predict the cytotoxic activity of a series of 13 substituted imidazo[1,2-a]pyrazines against HepG-2 and MCF-7 cancer cell lines ijirset.com. This study used multivariate statistical analyses, such as principal components analysis (PCA), to classify the compounds and identify the key descriptors governing their activity ijirset.com.

However, QSAR studies have limitations. A significant challenge is the requirement for a sufficiently large and structurally diverse dataset of compounds with consistently measured biological activity. In one research effort, establishing a robust quantitative SAR model was not possible due to the relatively small library of compounds analyzed researchgate.net. The study concluded that the biological activity was primarily governed by the specific molecular fingerprint of each compound, suggesting that subtle structural variations played a more dominant role than broad physicochemical properties like lipophilicity researchgate.net. This highlights that QSAR models are most effective when applied to a congeneric series where activity changes incrementally with structural modifications.

Rational Design Principles for Optimized Selectivity and Potency

Rational design, often aided by computational tools, is a key strategy for optimizing the selectivity and potency of this compound derivatives. This approach relies on understanding the three-dimensional structure of the biological target and the key interactions between the inhibitor and the active site.

A prominent design principle involves mimicking the natural ligands of the target. The imidazo[1,2-a]pyrazine scaffold is recognized as an analogue of the adenine (B156593) ring of ATP, making it an excellent starting point for designing inhibitors of ATP-dependent enzymes like kinases researchgate.netucl.ac.uk. Functionalization at the C2 or C3 positions can provide access to other pockets within the kinase's binding site, enhancing both potency and selectivity researchgate.net.

Docking studies are a cornerstone of rational design. For example, the development of antileishmanial imidazo[1,2-a]pyrazines was guided by docking a hit compound into a homology model of the target enzyme, L-CK1.2 rsc.org. This revealed the importance of a 4-pyridyl group at C3 for hydrogen bonding and a 4-fluorophenyl group at C2 for hydrophobic interactions rsc.orgrsc.org. Subsequent synthesis of analogues with targeted modifications validated these computational predictions and confirmed the critical role of these substituents rsc.orgrsc.org.

Another principle is to enhance kinase selectivity by exploiting specific features of the target's binding site. For instance, introducing an ortho-substituted aryl group at the C3 position was shown to improve selectivity by filling a hydrophobic pocket adjacent to the ATP-binding site, a feature not present in all kinases vulcanchem.com. This structure-based design approach allows for the development of inhibitors that are highly selective for the desired target, which is a crucial aspect of modern drug discovery nih.govbohrium.com.

Molecular Interactions and Biological Target Engagement of Imidazo 1,2 a Pyrazin 3 Amine Derivatives

General Biological Activities Attributed to the Imidazopyrazine Class

The imidazo[1,2-a]pyrazine (B1224502) core is a versatile scaffold that has been explored for a multitude of pharmacological applications. tsijournals.comresearchgate.net This class of compounds has demonstrated a broad spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. tsijournals.comresearchgate.netsmolecule.comnih.gov

Derivatives have been investigated for their potential as:

Anticancer agents: Certain imidazo[1,2-a]pyrazine derivatives have shown the ability to inhibit the proliferation of cancer cells. smolecule.comnih.gov For instance, some have been identified as inhibitors of cyclin-dependent kinase 9 (CDK9) and the transcriptional factor SALL4, both of which are implicated in various cancers. nih.gov

Antiviral agents: The scaffold has been utilized in the development of compounds with activity against viruses such as influenza A and human coronaviruses. nih.gov

Antibacterial agents: Imidazo[1,2-a]pyrazines have shown inhibitory effects against bacteria, notably Helicobacter pylori and Mycobacterium tuberculosis. smolecule.comwiley.comrsc.org

Enzyme inhibitors: This class of compounds has been found to inhibit a variety of enzymes, including kinases, ATPases, and phosphodiesterases, which are involved in numerous disease pathways. tsijournals.comsmolecule.com

The diverse biological profile of the imidazopyrazine class underscores its importance as a foundational structure in the design and development of new therapeutic agents.

Interaction Mechanisms with Specific Biological Targets

The therapeutic potential of imidazo[1,2-a]pyrazin-3-amine derivatives is rooted in their ability to interact with and modulate the activity of specific biological targets. Extensive research has focused on understanding these interactions at a molecular level, particularly in the context of enzyme inhibition.

Enzyme Inhibition Studies (e.g., ATPases, Kinases, Phosphodiesterases)

Imidazo[1,2-a]pyrazine derivatives have emerged as potent inhibitors of several key enzyme families. Their mechanism of action often involves competing with the natural substrate, such as ATP, for binding to the enzyme's active site. ucl.ac.ukucl.ac.uk This competitive inhibition disrupts the normal catalytic function of the enzyme, leading to a therapeutic effect.

Helicobacter pylori VirB11 ATPase Inhibition

Helicobacter pylori, a bacterium linked to gastric ulcers and cancers, relies on a type IV secretion system (T4SS) for its virulence. wiley.com A crucial component of this system is the VirB11 ATPase, HP0525, which provides the energy for the translocation of toxic factors into host cells. wiley.com

Virtual high-throughput screening identified imidazo[1,2-a]pyrazine compounds as potential mimics of ATP that could inhibit the HP0525 ATPase. ucl.ac.ukucl.ac.uk Subsequent in vitro screening identified a lead compound that competitively inhibited the enzyme with an IC50 value of 7 µM. ucl.ac.ukucl.ac.uk Docking studies of potent inhibitors within this series have suggested that the imidazo[1,2-a]pyrazine core occupies the ribose-binding region of the ATP-binding site, while substituted aryl groups extend into the purine-binding region. wiley.com This understanding of the structure-activity relationship is crucial for designing more potent and selective inhibitors. ucl.ac.uk

Table 1: Inhibition of H. pylori VirB11 ATPase by Imidazo[1,2-a]pyrazine Derivatives

CompoundIC50 (µM)Inhibition Mechanism
Lead Compound 147Competitive with ATP

Data sourced from in vitro screening assays. ucl.ac.ukucl.ac.uk

Phosphoinositide 3-Kinase (PI3K) Inhibition

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a central role in cellular signaling pathways controlling cell growth, proliferation, and survival. nih.govacs.org Dysregulation of the PI3K pathway is a common feature in many human cancers, making it an attractive target for cancer therapy. nih.govacs.org

Imidazo[1,2-a]pyrazine derivatives have been developed as potent and selective inhibitors of PI3Kα, the alpha isoform of the enzyme. nih.govoncotarget.com Docking analyses of these inhibitors have provided insights into their binding mode within the PI3Kα active site. nih.gov Structure-activity relationship (SAR) studies have been conducted by modifying substituents at various positions of the imidazo[1,2-a]pyridine (B132010) core, leading to the identification of potent PI3Kα inhibitors with anti-proliferative and pro-apoptotic activity in cancer cell lines. acs.org Some of these compounds also exhibit significant antiangiogenic activity. acs.org

Table 2: PI3K Inhibitory Activity of Imidazo[1,2-a]pyrazine Derivatives

Derivative ClassTarget Isoform(s)Key Findings
8-morpholinyl-imidazo[1,2-a]pyrazinesPI3Kδ, PI3KαGood potency against PI3Kδ and α with improved selectivity against mTOR. oncotarget.com
3- and 6-substituted imidazo[1,2-a]pyridinesPI3KαPotent inhibition of PI3Kα, leading to anti-proliferative and antiangiogenic effects. acs.org

This table summarizes findings from various studies on PI3K inhibition.

Mycobacterial ATP Synthase (ATPS) Inhibition

The emergence of multidrug-resistant tuberculosis (TB) has created an urgent need for new antitubercular agents that act on novel targets. rsc.org Mycobacterial ATP synthase, an essential enzyme for energy production in Mycobacterium tuberculosis, has been validated as a promising drug target. nih.govresearchgate.net

Imidazo[1,2-a]pyridine ethers (IPEs) have been identified as potent and selective inhibitors of mycobacterial ATP synthesis. rsc.orgnih.gov These compounds were discovered through high-throughput screening and subsequent medicinal chemistry efforts that established a robust structure-activity relationship. rsc.orgnih.gov The most active IPEs exhibited potent anti-Mtb activity with MIC80 values of less than 0.5 µM and ATPS IC50 values below 0.02 µM. rsc.org SAR studies have indicated that the bridgehead nitrogen of the imidazopyridine core and a directly attached phenyl ring are crucial for maintaining biological activity. rsc.org

Table 3: Activity of Imidazo[1,2-a]pyridine Ethers against Mycobacterial ATP Synthase

Compound ClassATPS IC50Anti-Mtb MIC80
Imidazo[1,2-a]pyridine ethers (IPEs)<0.02 µM<0.5 µM

Data highlights the potency of the most active compounds in this class. rsc.org

Glutamine Synthetase (MtGS) Inhibition

Glutamine synthetase (GS) is another critical enzyme for the survival of M. tuberculosis, as it is involved in nitrogen metabolism. rsc.orgmdpi.com Inhibition of MtGS represents a potential strategy for developing new anti-TB drugs. rsc.org

A class of 3-amino-imidazo[1,2-a]pyridines has been identified as novel inhibitors of MtGS. rsc.orgnih.gov These compounds were developed through a microwave-assisted one-pot multi-component reaction. rsc.org Molecular docking studies of the most active compounds have shown that they fit well within the ATP-binding site of the MtGS complex. rsc.org One of the most potent inhibitors from this series demonstrated an MtGS IC50 of 1.6 µM. rsc.org X-ray crystallography of an inhibitor-enzyme complex has revealed the binding mode of this class of compounds in the ATP-binding site, providing a structural basis for the observed structure-activity relationships. researchgate.net

Table 4: Inhibition of M. tuberculosis Glutamine Synthetase by 3-Amino-imidazo[1,2-a]pyridines

CompoundMtGS IC50 (µM)Key Structural Feature
Compound 311.63-Amino-imidazo[1,2-a]-pyridine scaffold
Compound 4n0.38Functionalized 3-amino-imidazo[1,2-a]pyridine

Data from studies on MtGS inhibitors. rsc.orgnih.gov

Discoidin Domain Receptors 1 and 2 (DDR1/DDR2) Inhibition

Derivatives of this compound have been identified as potent and selective inhibitors of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in various diseases, including cancer. nih.govnih.govresearchgate.netdovepress.com The core structure of imidazo[1,2-a]pyrazine is crucial for this inhibitory activity, often forming a key hydrogen bond with the methionine 704 residue in the kinase domain of DDR1. nih.govmdpi.com

A series of 3′-(imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamides were designed to enhance selectivity for DDR1 over the closely related DDR2. nih.gov This design strategy involved replacing an alkyne linker with a substituted phenyl group. nih.gov One of the most promising compounds from this series, compound 8v , demonstrated potent inhibition of DDR1 with an IC50 of 23.8 nM. nih.govnih.gov Notably, it exhibited significantly lower activity against DDR2 (IC50 = 1740 nM), showcasing a high degree of selectivity. nih.gov Further testing against a panel of 468 kinases confirmed the excellent selectivity of compound 8v . nih.gov

Another study focused on developing dual inhibitors of both DDR1 and DDR2. acs.org The compound 5n , a 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide, emerged as a potent dual inhibitor. acs.org It displayed strong binding affinity for both DDR1 and DDR2, with Kd values of 7.9 nM and 8.0 nM, respectively. acs.org The inhibitory concentrations (IC50) were also potent, at 9.4 nM for DDR1 and 20.4 nM for DDR2. acs.org

Table 1: Inhibitory Activity of this compound Derivatives against DDR1 and DDR2

Compound DDR1 IC50 (nM) DDR2 IC50 (nM) Selectivity (DDR2/DDR1)
Compound 8v 23.8 nih.govnih.gov 1740 nih.gov 73.1
Compound 5n 9.4 acs.org 20.4 acs.org 2.2
Compound 53 9.6 mdpi.com Not Reported Not Applicable
Compound 54 23.8 mdpi.com Not Reported Not Applicable

Receptor Modulation Investigations (e.g., Adenosine (B11128) Receptors, TLRs, Benzodiazepine Receptors)

A2A Adenosine Receptor Antagonism

The imidazo[1,2-a]pyrazine scaffold has proven to be a valuable framework for the development of A2A adenosine receptor (A2AAR) antagonists. researchgate.netnih.govnih.govacs.orgacs.org The blockade of this receptor is a promising strategy in cancer immunotherapy as it can enhance anti-tumor immune responses. researchgate.netnih.govacs.orgacs.org

Researchers have designed and synthesized novel series of benzo nih.govnih.govimidazo[1,2-a]pyrazin-1-amine derivatives with the aim of creating potent A2AAR antagonists. researchgate.netnih.govacs.orgacs.org Structure-activity relationship (SAR) studies have been conducted by modifying substituents at various positions of the core structure. researchgate.netnih.govacs.org

One particularly potent compound, 12o·2HCl , emerged from these studies. It demonstrated a very high affinity for the human A2AAR with a Ki value of 0.08 nM. nih.gov This compound exhibited significant immunostimulatory anticancer activity in vitro. nih.gov

Another study explored the imidazo[1,2-a]pyrazin-8-amine (B40915) core for designing antagonists for both A3 and A2A adenosine receptors. nih.gov While many of the synthesized compounds showed higher affinity for the A3 subtype, this research highlights the versatility of the imidazo[1,2-a]pyrazine scaffold in targeting different adenosine receptor subtypes. nih.gov For instance, the compound 29 , 2,6-diphenyl-8-(3-pyridoylamino)imidazo[1,2-a]pyrazine, was identified as one of the most active hA3 antagonists. nih.gov

Table 2: A2A Adenosine Receptor Antagonist Activity

Compound hA2AAR Ki (nM)
12o·2HCl 0.08 nih.gov
27 IC50 31 nM (cAMP assay) researchgate.net
Toll-like Receptor 7/8 (TLR7/8) Modulation Studies

The imidazo[1,2-a]pyrazine scaffold has been investigated for its ability to modulate Toll-like receptors 7 and 8 (TLR7/8), which are key players in the innate immune system. nih.govcore.ac.uknih.govnih.govacs.orgmdpi.comnih.govresearchgate.net Interestingly, while some derivatives were synthesized with the expectation of being TLR7/8 agonists, they were found to be inactive in this regard. nih.gov

In one study, a library of imidazo[1,2-a]pyridin-3-amines, a closely related scaffold, was screened for TLR7/8 modulatory activity. The compounds were found to be inactive as TLR7/8 modulators but instead exhibited bacteriostatic properties. nih.gov

However, other research has successfully identified imidazo[1,2-a]pyrazine derivatives as TLR7 antagonists. acs.orgnih.gov A study that synthesized and characterized compounds from three heterocyclic series, including imidazo[1,2-a]pyrazines, found several selective TLR7 antagonists that did not have any agonistic activity on either TLR7 or TLR8. acs.orgnih.gov This is significant because chronic TLR stimulation is associated with certain autoimmune diseases, making TLR antagonists valuable therapeutic candidates. acs.orgnih.gov

Further research into related scaffolds like pyrazolo[1,5-a]quinoxalines, which share structural similarities, has yielded potent and selective TLR7 antagonists, suggesting that the broader chemical space around the imidazo[1,2-a]pyrazine core is fertile ground for the discovery of TLR modulators. acs.orgmdpi.comnih.gov

Mechanistic Insights into Anti-proliferative Effects (e.g., Ferroptosis Inhibition, Cell Cycle Perturbation)

Imidazo[1,2-a]pyrazine derivatives have demonstrated significant anti-proliferative effects through various mechanisms, including the induction of cell cycle arrest and apoptosis. nih.govresearchgate.netiiarjournals.org

One study on a novel imidazo[1,2-a]pyridine compound, compound 6 , showed that it induced G2/M phase cell cycle arrest in melanoma and cervical cancer cells. nih.gov This was accompanied by an increase in the levels of the cell cycle inhibitors p53 and p21. nih.gov The study also observed an increase in apoptosis-associated proteins, suggesting that the compound's anti-proliferative effects are mediated, at least in part, through p53-dependent apoptosis. nih.gov Similarly, another derivative, compound 4h , was found to cause G2/M phase arrest in several cancer cell lines. researchgate.net

Research into (imidazo[1,2-a]pyrazin-6-yl)ureas has revealed a potential mechanism involving the reactivation of mutant p53. iiarjournals.org One compound, 1-(Imidazo[1,2-a]pyrazin-6-yl)-3-(4-methoxyphenyl)urea , displayed cytostatic activity and induced overexpression of the TP53 gene in a non-small cell lung cancer (NSCLC) cell line with mutant p53. iiarjournals.org

More recently, the related imidazo[1,2-a]pyridine-3-amine scaffold has been identified as a novel and effective inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. nih.gov These derivatives were found to be potent radical-scavenging antioxidants that effectively suppress lipid peroxidation and ferroptosis at nanomolar concentrations. nih.gov This discovery opens up new avenues for the therapeutic application of these compounds in diseases where ferroptosis plays a pathogenic role. nih.govfrontiersin.org

Antibacterial Mechanism of Action Research (e.g., Bacteriostatic Activity, Novel Mechanisms)

Derivatives of the imidazo[1,2-a]pyrazine and the closely related imidazo[1,2-a]pyridine scaffolds have been found to possess antibacterial properties, particularly against Gram-positive bacteria. nih.govtsijournals.comresearchgate.netjst.go.jp

Initial investigations into imidazo[1,2-a]pyridin-3-amines, which were originally explored for TLR7/8 modulation, revealed that these compounds exhibit bacteriostatic activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This indicates that the compounds inhibit bacterial growth rather than killing the bacteria outright.

To delve into the mechanism of action, researchers generated a resistant strain of S. aureus by repeatedly exposing it to increasing concentrations of one of the active analogues. nih.govacs.org By comparing the minimum inhibitory concentrations (MICs) of known bacteriostatic agents against both the wild-type and the resistant strains, it was concluded that the imidazo[1,2-a]pyridine-3-amine chemotype acts via a novel mechanism of action. nih.gov The specific molecular target of these compounds within the bacteria remains an area of active investigation. nih.gov

Structure-activity relationship studies have helped to identify key positions on the imidazo[1,2-a]pyridine scaffold that are important for antibacterial potency. nih.gov This knowledge is being used to design probes that can help identify the cognate binding partners and molecular targets of these compounds. nih.gov

Table 3: Antibacterial Activity of Selected Imidazo[1,2-a]pyridine/pyrazine (B50134) Derivatives

Compound Organism Activity
Imidazo[1,2-a]pyridin-3-amines Gram-positive bacteria (including MRSA) Bacteriostatic nih.gov
4a (N-cyclohexyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine-3-amine) Enterobacter cloacae MIC 0.25 µg/mL
4a Staphylococcus aureus MIC 0.06 µg/mL
4a Klebsiella pneumoniae MIC 0.25 µg/mL
4a Enterococcus faecalis MIC 0.25 µg/mL

Allosteric Modulation and Detailed Binding Site Analysis

The binding modes of this compound derivatives have been investigated through molecular modeling and docking studies, providing insights into their interactions with target proteins.

In the context of DDR1 inhibition, computational docking studies have shown that compounds like 8a bind to the kinase in a classical type II binding mode. nih.gov A crucial interaction is the formation of a hydrogen bond between the imidazo[1,2-a]pyrazine moiety and the methionine 704 residue of DDR1. nih.govmdpi.com This interaction is key to the inhibitory activity of these compounds. The development of inhibitors that target allosteric sites, rather than the ATP binding site, is an emerging area of research for DDR kinases. nih.gov

For A2A adenosine receptor antagonists, molecular modeling has been used to understand the structure-activity relationships of benzo nih.govnih.govimidazo[1,2-a]pyrazin-1-amine-3-amide-one derivatives. acs.org These studies help to rationalize the observed binding affinities and guide the design of more potent and selective antagonists. researchgate.net

In the case of TLR7 antagonists, a comparative ligand-docking study was performed to confirm the selectivity of certain imidazo[1,2-a]pyrazine and related heterocyclic compounds for the TLR7 antagonist pocket. acs.orgnih.gov This type of analysis is critical for understanding why some compounds act as antagonists rather than agonists and for designing molecules with a desired pharmacological profile.

Computational and Theoretical Investigations of Imidazo 1,2 a Pyrazin 3 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), B3LYP/6-311++G(d,p))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of molecules. cuny.edu The B3LYP functional combined with a comprehensive basis set like 6-311++G(d,p) is frequently used to accurately compute optimized molecular geometries, vibrational frequencies, and electronic properties for imidazo-fused heterocyclic systems. researchgate.netresearchgate.net Such calculations provide a foundational understanding of the molecule's stability, electron distribution, and reactivity. cuny.edu For instance, DFT calculations have been effectively used to optimize the structures of related imidazo[1,2-a]pyrimidine (B1208166) derivatives, with the results showing strong agreement with experimental data from X-ray crystallography. researchgate.net The selection of the functional is crucial; while B3LYP is common, other functionals like M06-2X are noted for their suitability in examining noncovalent interactions and thermodynamics of non-metallic compounds. cuny.edu

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's electronic transitions and chemical reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

In studies of novel 3-amino-imidazo[1,2-α]pyrazine analogues, DFT calculations revealed that derivatives with the highest potency against cancer cells also possessed the largest HOMO-LUMO gaps. researchgate.net This indicates that enhanced electronic stability can contribute to more effective and selective molecular recognition at biological targets. researchgate.net For example, compound 18, an imidazopyrazine derivative, was found to have a large HOMO-LUMO gap of 4.03 eV, which was correlated with its significant and selective cytotoxicity. researchgate.net Conversely, complexation of imidazo[1,2-a]pyrazines with silver clusters was shown to decrease the HOMO-LUMO gap, suggesting an increase in reactivity upon adsorption to a metallic surface. nih.gov

Table 1: Calculated HOMO-LUMO Gaps for Selected Imidazo[1,2-a]pyrazine (B1224502) Derivatives. researchgate.net
CompoundSubstituentsHOMO-LUMO Gap (eV)Biological Activity Context
15Varying phenyl substitutions3.43Lower anticancer activity
16Varying phenyl substitutions4.02Potent anticancer activity
17Varying phenyl substitutions3.95Moderate anticancer activity
182,4-difluorophenyl at C-2, p-fluorophenyl amine at C-34.03Most potent anticancer activity against MCF-7
19Varying phenyl substitutions3.23Lower anticancer activity

Aromaticity is a key concept that relates to the stability and reactivity of cyclic conjugated systems. The Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a ring system. tubitak.gov.tr Negative NICS values typically denote aromatic character, while positive values suggest anti-aromaticity. tubitak.gov.tr Calculations are often performed at the ring's geometric center (NICS(0)) and at points above the ring plane (e.g., NICS(1)), as the latter can be a more reliable probe of π-aromaticity. mdpi.com

Molecular Orbital Analysis (e.g., HOMO-LUMO Gaps)

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a ligand, such as an Imidazo[1,2-a]pyrazin-3-amine derivative, binds to the active site of a target protein. These methods are instrumental in drug discovery for elucidating binding modes, predicting binding affinities, and guiding the optimization of lead compounds. nih.gov

Docking studies have been successfully applied to understand the inhibitory mechanism of imidazo[1,2-a]pyrazine compounds against various biological targets. For instance, docking simulations of derivatives against the COVID-19 main protease revealed good binding affinity, corroborating in vitro antiviral assay data. nih.gov Similarly, in the development of inhibitors for the VirB11 ATPase HP0525 from Helicobacter pylori, docking studies showed that imidazo[1,2-a]pyrazine inhibitors are deeply buried within the enzyme's active site. nih.gov These simulations are often performed using software like AutoDock Vina, where a grid box is defined around the target binding site to direct the ligand docking process. ucl.ac.uk

A primary goal of molecular docking is to profile the specific interactions between a ligand and the amino acid residues of its target protein. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are critical for binding affinity and selectivity.

For a series of related imidazo[1,2-a]pyrimidine derivatives, docking studies identified key interactions responsible for their antimicrobial activity. mdpi.com For example, one potent compound formed a strong carbon-hydrogen bond with residue GLU90(A) and two electrostatic interactions with GLU90(A) and ASP140(A) in the active site of the B. cereus target. mdpi.com In another study targeting the H. pylori VirB11 ATPase, the imidazo[1,2-a]pyrazine core was found to occupy the ribose-binding region of the ATP-binding site, while other parts of the molecule occupied the purine (B94841) binding region. nih.gov The addition of linkers and other chemical groups can introduce new hydrogen bonding possibilities, which can be rationalized through further docking studies to explain improvements in inhibitory activity. nih.gov

Table 2: Predicted Ligand-Target Interactions for Imidazo[1,2-a]pyrazine and Related Derivatives.
Compound ClassTarget Protein (PDB ID)Key Interacting ResiduesInteraction TypeSource
Imidazo[1,2-a]pyrimidineM. Luteus (3AQC)LYS170(B), GLU146(B)H-bond, Electrostatic (Pi-anion) mdpi.com
Imidazo[1,2-a]pyrimidineB. cereus (3DUW)GLU90(A), ASP140(A)C-H bond, Electrostatic mdpi.com
Imidazo[1,2-a]pyrazineVirB11 ATPase HP0525Occupies ribose-binding regionShape complementarity nih.gov
Imidazo[1,2-a]pyrazineCOVID-19 Main ProteaseNot specifiedGood binding affinity nih.gov

In Silico Screening and Virtual High-Throughput Screening Methodologies

In silico screening, including virtual high-throughput screening (vHTS), has emerged as a crucial first step in modern drug discovery. These methods allow for the rapid computational evaluation of large libraries of chemical compounds to identify potential "hits" with desired activity against a biological target. This approach significantly reduces the time and cost associated with experimental screening.

The imidazo[1,2-a]pyrazine scaffold itself was identified as a promising inhibitor of the Helicobacter pylori VirB11 ATPase through a vHTS campaign. ucl.ac.uk This screening identified the compounds as potential mimics of ATP, leading to their synthesis and subsequent in vitro validation. ucl.ac.uk In a similar vein, a pre-competitive virtual screening collaboration involving five proprietary pharmaceutical company libraries was used to explore imidazo[1,2-a]pyridine (B132010) hits for visceral leishmaniasis. acs.orgrsc.org This in silico probing rapidly expanded the chemical diversity of the hit series, improving both antiparasitic activity and selectivity. rsc.org The success of these virtual screening efforts highlights their power in identifying novel scaffolds and guiding subsequent optimization. rsc.org

Predictive Combinatorial Data Analysis Approaches

Predictive data analysis, encompassing techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and statistical molecular design, aims to build mathematical models that correlate chemical structures with biological activities. These models are invaluable for predicting the activity of unsynthesized compounds and for understanding the key structural features that govern potency.

A QSAR study was conducted on a series of thirteen imidazo[1,2-a]pyrazine derivatives to establish a model for their cytotoxic effects against different cancer cell lines. ijirset.com This study used electronic descriptors from DFT calculations (like HOMO/LUMO energies) and topological descriptors, which were then analyzed using methods such as multiple regression analysis (MRA), partial least squares (PLS), and neural networks (NN) to build a predictive quantitative model. ijirset.com In other work, a "statistical molecular design" approach was used to guide the synthesis of a set of 16 imidazo[1,2-a]pyridine analogues to explore the structure-activity relationship for Mycobacterium tuberculosis glutamine synthetase inhibitors. researchgate.net This led to the identification of a potent inhibitor, which then informed a follow-up study with additional rationally designed compounds. researchgate.net Similarly, a focused hierarchical design of experiments was used to investigate the chemical functionality and substituent requirements of 3-amino-imidazo[1,2-a]pyridine inhibitors. diva-portal.org These predictive approaches allow for a more systematic and efficient exploration of chemical space to optimize therapeutic potential.

Advanced Research Applications and Chemical Biology Probes

Development as a Versatile Drug Scaffold for Novel Therapeutic Agents

The imidazo[1,2-a]pyrazine (B1224502) scaffold is recognized as a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov Its fused bicyclic system offers a rigid framework that can be readily functionalized at multiple positions, allowing for the fine-tuning of steric, electronic, and physicochemical properties to achieve desired biological activity. ucl.ac.uktsijournals.com This versatility has led to its exploration in a wide range of therapeutic areas.

Derivatives of the closely related imidazo[1,2-a]pyridine (B132010) scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. nih.govrsc.orgresearchgate.net For instance, imidazo[1,2-a]pyridine-3-amine derivatives have been identified as novel and effective ferroptosis inhibitors, a promising therapeutic strategy for various diseases. nih.gov These compounds were found to suppress lipid peroxidation and ferroptosis at nanomolar concentrations. nih.gov

In the realm of infectious diseases, imidazo[1,2-a]pyridine analogs have shown significant potential as antituberculosis agents, with some compounds exhibiting activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. rsc.org The development of these compounds often involves structure-activity relationship (SAR) studies and scaffold hopping strategies to optimize their potency and pharmacokinetic profiles. rsc.org For example, a series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides were designed as novel anti-TB agents, with some showing excellent in vitro activity. rsc.org

The imidazo[1,2-a]pyrazine scaffold itself has been investigated for various therapeutic applications. For example, derivatives have been synthesized and evaluated for their antioxidant and antimicrobial activities. tsijournals.com Furthermore, this scaffold has been a key component in the development of inhibitors for specific enzymes, such as the VirB11 ATPase in Helicobacter pylori, a target for reducing the virulence of this pathogenic bacterium. ucl.ac.uk

The following table summarizes selected examples of imidazo[1,2-a]pyrazine and related imidazo-fused heterocyclic derivatives and their therapeutic potential.

Compound ClassTherapeutic Target/ApplicationKey Findings
Imidazo[1,2-a]pyridine-3-amine derivativesFerroptosis inhibitionEffective suppression of lipid peroxidation and ferroptosis at nanomolar concentrations. nih.gov
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamidesAntituberculosis (Mtb QcrB inhibitors)Excellent in vitro activity against drug-sensitive and multidrug-resistant Mtb strains. rsc.org
8-amino imidazo[1,2-a]pyrazine derivativesH. pylori VirB11 ATPase inhibitionIdentified as competitive inhibitors of ATP, with lead compounds showing IC50 values in the low micromolar range. ucl.ac.uk
Imidazo[1,2-a]pyrazine derivativesAntioxidant and AntimicrobialSeveral derivatives displayed promising free radical scavenging and activity against various bacteria and fungi. tsijournals.com

Synthesis of Bivalent Compounds and Conjugates for Target Disruption Strategies

Bivalent compounds, which consist of two ligand-binding motifs connected by a linker, represent an innovative approach to enhance the potency and selectivity of inhibitors. This strategy has been applied to imidazo[1,2-a]pyrazine derivatives to target protein-protein interactions (PPIs) and enzyme complexes.

A notable example is the development of bivalent inhibitors targeting the hexameric VirB11 ATPase HP0525 from Helicobacter pylori. nih.gov In this work, an imidazo[1,2-a]pyrazine derivative designed to bind to the ATP binding site of HP0525 was conjugated to a peptide sequence that mimics the subunit-subunit interface of the hexamer. nih.gov The goal of this bivalent inhibitor was to simultaneously target the active site and disrupt the formation of the essential hexameric assembly. nih.gov

The synthesis of these bivalent compounds involved a multi-step process. First, the imidazo[1,2-a]pyrazine inhibitor was attached to a polyethylene (B3416737) glycol (PEG) linker. nih.gov This PEGylated inhibitor was then regioselectively conjugated to a specific residue on the rationally designed peptide. nih.gov Various bioconjugation methods, including cross-metathesis, click chemistry, and cysteine-maleimide coupling, were explored to achieve the desired bivalent structure. researchgate.net

While initial studies of these specific peptide-small molecule bivalent compounds did not show inhibition at concentrations below 500 µM, this research paves the way for further optimization of the linker length and composition, as well as the peptide and small molecule components, to achieve potent target disruption. ucl.ac.uk Another approach has been the synthesis of conjugates of imidazo[1,2-a]pyrazines with other biologically active scaffolds, such as benzimidazoles, to create novel compounds with potential anticancer activity through DNA interaction. researchgate.net

Use in Chemical Probe Design for Biological Pathway Elucidation

Chemical probes are small molecules designed to selectively interact with a specific protein or biological target, enabling the interrogation of its function in complex biological systems. The imidazo[1,2-a]pyrazine scaffold, with its adaptable structure and demonstrated biological activities, is a valuable starting point for the design of such probes.

The development of potent and selective inhibitors, as discussed in the previous sections, is often the first step toward creating a chemical probe. For instance, the imidazo[1,2-a]pyrazine-based inhibitors of the VirB11 ATPase could be further developed into chemical probes to study the role of this enzyme in the type IV secretion system of H. pylori. nih.gov By attaching a reporter tag, such as a fluorescent dye or an affinity handle, to the imidazo[1,2-a]pyrazine core, researchers can visualize the localization of the target protein within the cell or isolate it for further characterization.

Furthermore, the synthesis of imidazo[1,2-a]pyridine analogs functionalized with azide (B81097) moieties provides a versatile platform for creating chemical probes. mdpi.com The azide group can be readily modified using "click chemistry," allowing for the attachment of various reporter groups or other functional molecules. mdpi.com This approach facilitates the creation of a library of chemical probes from a single azide-functionalized scaffold, which can be used to investigate a wide range of biological pathways.

Exploration in Agricultural Products (e.g., Herbicides, Insecticides, Fungicides)

The biological activity of imidazo-fused heterocyclic compounds is not limited to human therapeutic applications. Research has also been conducted into their potential use in agriculture as pesticides.

Specifically, certain imidazo[1,2-a]pyridine compounds have been shown to possess antifungal properties against various plant pathogens. google.com For example, antifungal activity has been demonstrated against brown rust of wheat (Puccinia recondita tritici) and septoria blotch of wheat (Septoria tritici). google.com These findings suggest that the imidazo[1,2-a]pyridine scaffold could be a valuable starting point for the development of new fungicides to protect important agricultural crops. google.com

The structure-activity relationship (SAR) of these compounds in antifungal assays has been investigated, providing insights into the structural features required for potent activity. google.com This information is crucial for the design of more effective and selective agricultural fungicides. The potential to combine these compounds with other existing insecticides, fungicides, and herbicides is also being considered to create comprehensive crop protection solutions. google.com

Applications in Materials Science (e.g., Electronic Devices)

The unique photophysical properties of imidazo-fused heterocycles, particularly their fluorescence, have led to their exploration in the field of materials science. The π-conjugated bicyclic structure of these compounds is responsible for their luminescence. ijrpr.com

Imidazo[1,2-a]pyridine derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs). ijrpr.com Some synthesized compounds have shown interesting solid-state fluorescence, with some emitting white light when irradiated with UV light. ijrpr.com This property is highly desirable for the development of next-generation lighting and display technologies.

The electronic properties of these compounds can be tuned by introducing different substituents onto the imidazo[1,2-a]pyridine core. ijrpr.com For example, electron-donating groups tend to enhance luminescence, while electron-withdrawing groups can lead to less intense emissions. ijrpr.com This ability to modulate the photophysical properties through chemical modification makes these scaffolds attractive for the design of new materials for optoelectronic applications, including organic solar cells. ijrpr.com

Photophysical Properties and Development of Fluorescent Derivatives

The imidazo[1,2-a]pyrazine scaffold and its analogs are known for their interesting photophysical properties, particularly their fluorescence. ijrpr.comnih.gov The fluorescence of these compounds arises from their π-conjugated bicyclic structure. ijrpr.com

The emission properties of these fluorophores can be significantly influenced by the nature and position of substituents on the heterocyclic core. nih.gov For instance, the introduction of a hydroxymethyl group at the 3-position of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines has been shown to enhance fluorescence intensity compared to the unsubstituted parent compounds. researchgate.net Specifically, 3-hydroxymethyl imidazo[1,2-a]pyridines tend to fluoresce more intensely and emit purple light, while the corresponding pyrimidine (B1678525) derivatives emit blue light at longer wavelengths. researchgate.net

The solvent environment also plays a crucial role in the photophysical behavior of these compounds. Many imidazo[1,2-a]pyridine and pyrimidine derivatives exhibit solvatochromism, where the color of their fluorescence changes with the polarity of the solvent. mdpi.com This property makes them potentially useful as fluorescent probes for sensing the polarity of their microenvironment.

Furthermore, some derivatives exhibit aggregation-induced emission (AIE), a phenomenon where the fluorescence intensity is enhanced in the aggregated state. mdpi.com This is in contrast to many conventional fluorophores that suffer from aggregation-caused quenching. AIE-active compounds are highly valuable for applications in bioimaging and materials science.

The following table highlights the key photophysical properties of selected imidazo-fused heterocyclic derivatives.

Compound ClassKey Photophysical PropertyPotential Application
3-hydroxymethyl imidazo[1,2-a]pyridinesEnhanced fluorescence intensity (purple emission)Fluorescent labels, biomarkers
3-hydroxymethyl imidazo[1,2-a]pyrimidinesBlue fluorescence emissionFluorescent labels, biomarkers
4-(Aryl)benzo rsc.orgnih.govimidazo[1,2-a]pyrimidine-3-carbonitrilesPositive emission solvatochromism, Aggregation-Induced Emission (AIE)Polarity sensors, bioimaging, materials science
π-expanded imidazo[1,2-a]pyridine derivativesTunable electronic absorption and fluorescenceOrganic solar cells, optoelectronics

Future Research Directions and Challenges in Imidazo 1,2 a Pyrazin 3 Amine Research

Development of More Sustainable and Environmentally Benign Synthetic Methodologies

The synthesis of imidazo[1,2-a]pyrazine (B1224502) and its analogs has traditionally relied on methods that can be costly and environmentally burdensome. nih.gov There is a growing need for the development of greener and more sustainable synthetic routes.

Recent advancements have explored the use of environmentally friendly catalysts and solvents. For instance, iodine has been successfully used as a cost-effective and benign catalyst for the one-pot, three-component synthesis of imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines. nih.govrsc.org This method offers high yields at room temperature, simple workup procedures, and short reaction times. nih.gov Similarly, copper-catalyzed aerobic dehydrogenative cyclization and the use of aqueous micellar media with a Cu(II)-ascorbate catalyst represent steps towards more eco-friendly processes. organic-chemistry.orgacs.org Microwave-assisted synthesis has also been shown to be an efficient and environmentally benign methodology, often leading to high yields with low catalyst loading in significantly reduced reaction times. nih.govbeilstein-journals.org

Future research should continue to explore:

The use of biodegradable and reusable catalysts.

Solvent-free reaction conditions or the use of green solvents like water and ethanol. nih.govorganic-chemistry.org

Energy-efficient methods such as microwave and ultrasound-assisted synthesis. organic-chemistry.orgbeilstein-journals.org

One-pot, multi-component reactions to improve atom economy and reduce waste. rsc.orgmdpi.com

Table 1: Comparison of Sustainable Synthetic Methodologies for Imidazo[1,2-a]pyrazine and Related Scaffolds
MethodologyKey FeaturesAdvantagesReference
Iodine CatalysisOne-pot, three-component reaction at room temperature.Cost-effective, eco-friendly, high yields, simple workup. nih.govrsc.org
Copper-Catalyzed Aerobic Dehydrogenative CyclizationUses air as an oxidant.Environmentally friendly, good functional group tolerance. organic-chemistry.org
Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar MediaDomino reaction in water.Environmentally sustainable, efficient. acs.org
Microwave-Assisted SynthesisUtilizes microwave heating.Rapid, high yields, low catalyst loading. nih.govbeilstein-journals.org

Elucidation of Novel and Undiscovered Mechanisms of Action for Imidazo[1,2-a]pyrazin-3-amine Derivatives

While many imidazo[1,2-a]pyrazine derivatives have shown promising biological activities, the precise mechanisms of action often remain to be fully elucidated. researchgate.net Understanding these mechanisms is crucial for rational drug design and for identifying potential on- and off-target effects.

For example, some derivatives have been identified as kinase inhibitors, targeting enzymes crucial for cell signaling pathways implicated in cancer. Others have shown potential as ferroptosis inhibitors, a form of programmed cell death, which could be relevant for treating ischemia-reperfusion injury and other diseases. nih.gov The discovery of imidazo[1,2-a]pyrazine derivatives as inhibitors of the VirB11 ATPase, a key component of the bacterial type IV secretion system, opens up new avenues for developing novel antibacterial agents. nih.govucl.ac.uk

Future research should focus on:

Identifying the specific molecular targets of bioactive imidazo[1,2-a]pyrazine derivatives.

Utilizing techniques such as chemical proteomics and thermal shift assays to deconvolve target engagement.

Investigating downstream signaling pathways affected by these compounds.

Exploring polypharmacology, where a single compound interacts with multiple targets, which could lead to synergistic therapeutic effects or unwanted side effects.

Expansion of Structure-Activity Relationship Studies for Emerging Biological Targets

Structure-activity relationship (SAR) studies are fundamental to optimizing the potency and selectivity of drug candidates. For imidazo[1,2-a]pyrazine derivatives, SAR studies have been instrumental in identifying key structural features that govern their activity against various targets. nih.govrjsocmed.comresearchgate.net

For instance, in the development of inhibitors for the VirB11 ATPase, flexible synthetic routes were developed to probe the SAR of both 2- and 3-aryl substituted regioisomers. nih.gov In the context of anticancer activity, SAR studies have guided the redesign of the imidazo[1,2-a]pyrazine template to improve cytotoxic effects. nih.govrsc.org The substitution pattern on the imidazo[1,2-a]pyrazine core has been shown to be a determining factor for biological activity. researchgate.netrsc.org

Future research in this area should aim to:

Systematically explore the chemical space around the imidazo[1,2-a]pyrazine scaffold.

Investigate the impact of substituents at various positions on activity against emerging biological targets.

Develop quantitative structure-activity relationship (QSAR) models to predict the activity of novel derivatives.

Synthesize and evaluate focused libraries of compounds to probe specific interactions with target proteins.

Advancement of Computational Approaches for Rational Compound Design

Computational methods are increasingly integral to the drug discovery process, enabling the rational design of new compounds with improved properties. wiley.comresearchgate.net Molecular modeling and docking studies have been successfully employed to understand the binding modes of imidazo[1,2-a]pyrazine derivatives and to guide the design of more potent and selective inhibitors. ucl.ac.ukescholarship.org

For example, computational modeling helped to explain the observed potency and selectivity of dimethylisoxazole-attached imidazo[1,2-a]pyridines as CBP/P300 inhibitors. escholarship.org In the development of pan-tropomyosin receptor kinase (Trk) inhibitors, a structure-guided optimization strategy was utilized to design a series of potent compounds. nih.gov

The future of computational design in this field will likely involve:

The use of more sophisticated molecular dynamics simulations to understand the dynamic nature of protein-ligand interactions. wiley.com

The application of machine learning and artificial intelligence to predict the biological activity and pharmacokinetic properties of virtual compounds.

The development of in silico models for predicting potential off-target effects and toxicity.

The integration of computational and experimental data to create a more efficient and iterative drug design cycle.

Design of Highly Selective and Potent Chemical Tools for Fundamental Biological Research

Beyond their therapeutic potential, imidazo[1,2-a]pyrazine derivatives can serve as valuable chemical tools to probe fundamental biological processes. Highly selective and potent inhibitors can be used to dissect the roles of specific enzymes or pathways in health and disease.

For example, the development of selective inhibitors for the VirB11 ATPase could provide a means to study the function of the type IV secretion system in bacterial pathogenesis. nih.govucl.ac.uk Similarly, selective inhibitors of specific kinases can help to elucidate their roles in cellular signaling. The design of bivalent inhibitors, which can target multiple proteins or protein-protein interactions, represents an innovative approach to creating sophisticated chemical probes. wiley.com

Future efforts in this area should focus on:

The development of photo-affinity probes and other chemical biology tools to identify the targets of imidazo[1,2-a]pyrazine derivatives in a cellular context.

The design of fluorescently labeled derivatives for use in cellular imaging studies.

The creation of highly selective inhibitors that can be used to validate new drug targets.

The synthesis of tool compounds with well-defined mechanisms of action to facilitate a deeper understanding of complex biological systems.

Table 2: Mentioned Chemical Compounds
Compound Name
This compound
Imidazo[1,2-a]pyrazine
Imidazo[1,2-a]pyridine (B132010)
dimethylisoxazole
3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides

Q & A

Q. What are the standard synthetic protocols for preparing Imidazo[1,2-a]pyrazin-3-amine derivatives, and how can reaction conditions be optimized?

The iodine-catalyzed three-component reaction is a widely used method. A typical procedure involves reacting substituted benzaldehydes (e.g., 4-nitrobenzaldehyde), 2-aminopyrazine, and tert-butyl isocyanide in ethanol with 0.5 mol% iodine at room temperature . Key optimization parameters include:

  • Catalyst loading : Higher iodine concentrations may accelerate the reaction but risk side-product formation.
  • Solvent choice : Ethanol is preferred for solubility and stability, but DMF or THF can alter reaction kinetics.
  • Substituent effects : Electron-withdrawing groups (e.g., nitro) on benzaldehyde enhance electrophilicity, improving cyclization efficiency.

Q. Example Reaction Setup

ComponentQuantity/ConcentrationRole
4-Nitrobenzaldehyde10 mmolElectrophilic substrate
2-Aminopyrazine10 mmolNucleophilic precursor
tert-Butyl isocyanide10 mmolIsocyanide component
Iodine0.5 mol%Lewis acid catalyst
Ethanol20 mLSolvent

Q. How are this compound derivatives characterized, and what spectral benchmarks exist?

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For 2-(4-nitrophenyl)this compound (10c) :

  • ¹H NMR (CDCl₃) : δ 7.98 (dd, J = 8.1 Hz, H-6), 7.90 (d, J = 4.6 Hz, H-11), 2.83 (s, NH) .
  • HRMS : Experimental m/z 312.1462 (calculated 312.1460 for C₁₆H₁₇N₅O₂) .
    These benchmarks aid in confirming regioselectivity and purity, especially when substituents alter electron density (e.g., nitro vs. amino groups) .

Q. What purification strategies are effective for isolating this compound derivatives?

  • Recrystallization : Use ethanol/water mixtures for nitro-substituted derivatives (e.g., compound 10j , mp 154–156°C) .
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients resolves polar byproducts (e.g., unreacted aldehydes).
  • HPLC : For isomers with similar Rf values, reverse-phase HPLC with acetonitrile/water gradients provides high resolution .

Advanced Research Questions

Q. What mechanistic insights explain the iodine-catalyzed formation of this compound derivatives?

The reaction proceeds via a Groebke-Blackburn-Bienaymé (GBB) mechanism:

Imine formation : Aldehyde and 2-aminopyrazine condense to form an imine intermediate.

Isocyanide addition : Iodine activates the imine for nucleophilic attack by tert-butyl isocyanide.

Cyclization : Intramolecular cyclization yields the imidazo[1,2-a]pyrazine core .
Advanced studies use kinetic isotope effects (KIEs) and DFT calculations to identify rate-limiting steps, such as cyclization barriers .

Q. How can computational methods predict the electronic properties of this compound derivatives?

Density Functional Theory (DFT) studies reveal:

  • HOMO-LUMO gaps : Nitro-substituted derivatives exhibit lower gaps (e.g., 3.2 eV) than amino-substituted analogs (4.1 eV), correlating with UV-Vis absorption (λmax ~360 nm) .
  • Charge distribution : Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity at C-2, enhancing reactivity in cross-coupling reactions .

Q. How can contradictory spectral data from different substituents be resolved?

For example, 2-(4-aminophenyl)-N-cyclohexylthis compound (10k) shows upfield shifts for NH₂ (δ 5.2 ppm) due to hydrogen bonding, whereas 10j (nitro-substituted) exhibits deshielded aromatic protons (δ 7.90–8.10 ppm) . Strategies include:

  • Variable Temperature NMR : To detect dynamic effects like tautomerism.
  • 2D NMR (COSY, HSQC) : Assigns overlapping signals in crowded regions (e.g., aromatic protons in ortho-substituted derivatives) .

Q. What role do these derivatives play in synthesizing fused heterocycles?

this compound derivatives serve as precursors for:

  • Imidazo[1,2-a:5,4-b']dipyridines : Via Friedländer condensations with aldehydes .
  • Biological probes : Functionalization at C-2 or N-3 enables conjugation with fluorophores or pharmacophores for target engagement studies .

Q. How can factorial design optimize multi-variable synthesis protocols?

A 2³ factorial design evaluates three factors (catalyst loading, solvent polarity, temperature) to maximize yield. For example:

FactorLow Level (-1)High Level (+1)
Iodine (mol%)0.250.75
SolventEthanolDMF
Temperature (°C)2560
Response surface methodology (RSM) identifies interactions (e.g., iodine-DMF synergy at 60°C) .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.